molecular formula C22H28N4O2 B2666141 4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034258-56-3

4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Cat. No.: B2666141
CAS No.: 2034258-56-3
M. Wt: 380.492
InChI Key: UMBWXCAAKUMCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. While specific biological data for this compound is limited, its core structure shares high homology with a class of 4-methoxy-3-(piperidin-4-yl) benzamides that were identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT) . CHT is a key protein that controls the capacity for cholinergic signaling by mediating the uptake of choline for acetylcholine synthesis in neurons . The cholinergic system is critically involved in cognitive processes such as memory and attention, and its dysfunction is implicated in disorders like Alzheimer's disease . Consequently, research tools that can modulate this transporter are valuable for probing cholinergic function. The molecular architecture of this compound, which incorporates a tetrahydroquinazoline moiety linked to a methoxy-benzamide group via a piperidine spacer, is a privileged scaffold in drug discovery. Similar N-(piperidin-4-yl)benzamide and tetrahydroquinazoline-based compounds have been investigated for a range of biological activities, highlighting the versatility of this chemical series . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-13-17(28-2)7-8-18(15)22(27)25-16-9-11-26(12-10-16)21-19-5-3-4-6-20(19)23-14-24-21/h7-8,13-14,16H,3-6,9-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWXCAAKUMCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzamide core, followed by the introduction of the methoxy and methyl groups. Subsequent steps involve the attachment of the piperidinyl and tetrahydroquinazolinyl moieties through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Compound A : 7-Methoxy-N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-yl)Benzofuran-2-Carboxamide
  • Key Differences : Replaces the benzamide core with a benzofuran-2-carboxamide group.
  • No direct activity data are available, but benzofuran derivatives are often explored for anti-inflammatory or anticancer applications .
Compound B : 5-Fluoro-N-[1-(Methylsulfonyl)Piperidin-4-yl]-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)-2-[(2S)-Pentan-2-yloxy]Benzamide
  • Key Differences : Features a fluorine atom at position 5 and a triazolo-pyridine group instead of tetrahydroquinazoline.
  • Implications: Fluorine enhances electronegativity and metabolic stability, while the triazolo-pyridine may modulate kinase inhibition profiles.

Analogues with Varied Piperidine/Tetrahydroquinazoline Modifications

Compound C : 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-Amine
  • Key Differences : Lacks the benzamide moiety, serving as a precursor to the target compound.
  • Implications : The absence of the benzamide group reduces molecular complexity and likely diminishes target engagement. It is primarily used in synthetic pathways for building advanced intermediates .
Compound D : 4-[(9-Cyclopentyl-7,7-Difluoro-5-Methyl-6-Oxo-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-b][1,4]Diazepin-2-yl)Amino]-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide
  • Key Differences: Substitutes tetrahydroquinazoline with a pyrimido-diazepinone core and adds a cyclopentyl group.
  • Implications: The pyrimido-diazepinone system may enhance DNA intercalation or topoisomerase inhibition. This compound is studied for anticancer applications, with molecular weight (MW: ~610 g/mol) significantly higher than the target compound (estimated MW: ~435 g/mol) .

Pharmacophore Overlaps and Divergences

The target compound shares a common pharmacophore with many analogues:

  • Piperidin-4-yl Linker : Critical for spatial orientation and interaction with hydrophobic pockets in enzymes or receptors.
  • Heterocyclic Moieties: Tetrahydroquinazoline (target compound) vs. triazolo-pyridine (Compound B) or pyrimido-diazepinone (Compound D) influence target selectivity.
  • Substituent Effects : Methoxy groups (target compound) improve solubility, while fluorine (Compound B) or methylsulfonyl groups (Compound B) enhance binding or stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
4-Methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide Benzamide Methoxy, methyl, tetrahydroquinazoline ~435 Kinase inhibition
7-Methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide Benzofuran Methoxy, tetrahydroquinazoline ~445 Anti-inflammatory
5-Fluoro-N-[1-(methylsulfonyl)piperidin-4-yl]-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide Benzamide Fluoro, triazolo-pyridine, methylsulfonyl ~490 Oncology
4-[(Pyrimido-diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Benzamide Pyrimido-diazepinone, cyclopentyl ~610 Anticancer

Biological Activity

4-Methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of tetrahydroquinazoline derivatives, which have been investigated for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of 398.5 g/mol. The compound features a benzamide core with methoxy and piperidinyl-quinazoline moieties that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H28N4O2C_{22}H_{28}N_{4}O_{2}
Molecular Weight398.5 g/mol
CAS Number2034412-67-2

The mechanism of action of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Anticancer Activity

Recent studies have shown that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase inhibitors in cancer cell lines such as A549 and NCl-H1975 . This suggests that modifications in the structure, including the introduction of the tetrahydroquinazoline moiety, enhance the anticancer activity.

Anti-inflammatory Effects

Compounds within the tetrahydroquinazoline class have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. The specific mechanism involves binding to receptors that regulate inflammation.

Antimicrobial Activity

The antimicrobial potential of related benzamide derivatives has been documented. Compounds similar to this compound have shown moderate to good antimicrobial activity against various bacterial strains . This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • In Vitro Studies on Anticancer Activity
    • A study evaluated several tetrahydroquinazoline derivatives against various cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced cytotoxicity compared to unmodified counterparts .
  • Anti-inflammatory Assays
    • In a series of assays designed to assess anti-inflammatory properties, derivatives were tested for their ability to inhibit IL-6 and TNF-alpha production in macrophages. The results showed significant inhibition rates for compounds containing the tetrahydroquinazoline structure.
  • Antimicrobial Screening
    • A comprehensive screening of related compounds against Gram-positive and Gram-negative bacteria revealed that those containing the benzamide structure exhibited notable antibacterial activity, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide?

The synthesis typically involves multi-step reactions, including condensation of benzamide derivatives with tetrahydroquinazoline-piperidine intermediates. For example, a reflux reaction using acetonitrile as a solvent with K₂CO₃ as a base facilitates nucleophilic substitution between chloromethyl-benzamide precursors and tetrahydroquinazoline-piperidine moieties . Yields can vary (e.g., 6–39% in similar compounds), necessitating optimization of reaction time, temperature, and stoichiometry . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying methoxy, methyl, and piperidine substituents .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% in most studies) and monitors reaction intermediates .
  • Mass Spectrometry (ESI-MS/MALDI-TOF) : Validates molecular weight (e.g., observed m/z values vs. theoretical calculations) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate:

  • Thermal Stability : Melting point analysis (e.g., 97–100°C for analogs) and thermogravimetric analysis (TGA) .
  • pH Sensitivity : Solubility tests in buffers (e.g., aqueous vs. DMSO) and degradation profiling via HPLC .
  • Light/Oxygen Sensitivity : Storage under inert atmospheres (argon) and amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity?

  • Target Identification : Molecular docking (e.g., HDAC8/MS-344 complex analysis) predicts binding affinity to enzymes or receptors .
  • In Vitro Assays : Use cell lines (e.g., cancer or viral-infected models) to test cytotoxicity (IC₅₀) and antiviral activity (e.g., plaque reduction assays) .
  • Dose-Response Studies : Vary concentrations (µM to mM) to establish therapeutic windows and assess off-target effects .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Structural Analogues : Compare activity of derivatives (e.g., 4-methoxy vs. 3-methoxy substitutions) to identify pharmacophores .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, CAS) to identify trends in IC₅₀ values or toxicity profiles .

Q. What are key considerations for molecular docking studies with this compound?

  • Protein Preparation : Use tools like AutoDock Vina to refine protein structures (e.g., removing water molecules, adding polar hydrogens) .
  • Grid Generation : Define binding pockets based on catalytic sites (e.g., HDAC8’s Zn²⁺-binding domain) .
  • Validation : Compare docking scores with known inhibitors (e.g., SAHA for HDACs) and validate via mutagenesis or SPR .

Methodological Challenges and Solutions

Q. How to address low synthetic yields in multi-step reactions?

  • Intermediate Purification : Use flash chromatography to isolate unstable intermediates .
  • Catalyst Optimization : Screen coupling agents (e.g., DCC vs. EDC) and catalysts (e.g., DMAP) to enhance efficiency .

Q. What strategies improve reproducibility in biological assays?

  • Strict Controls : Include positive/negative controls (e.g., doxorubicin for cytotoxicity, acyclovir for antiviral activity) .
  • Batch Consistency : Characterize multiple synthetic batches via NMR/HPLC to ensure compound uniformity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.